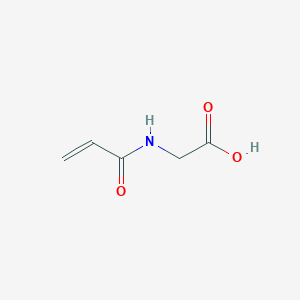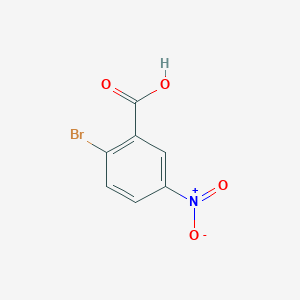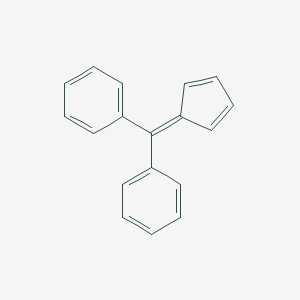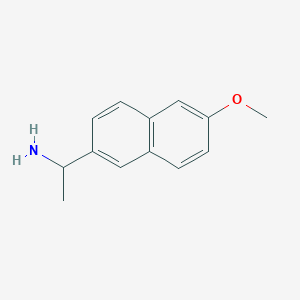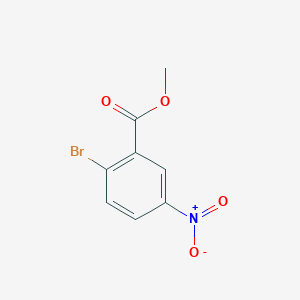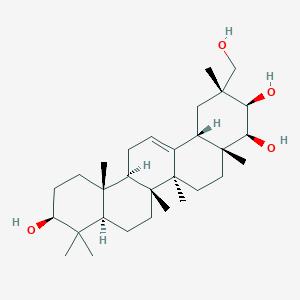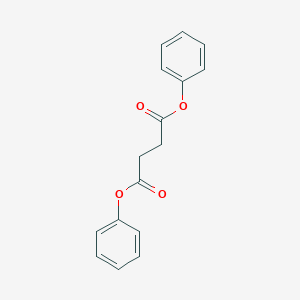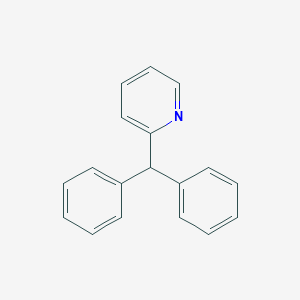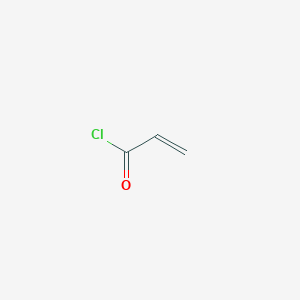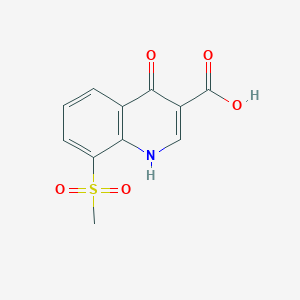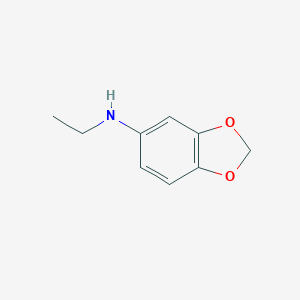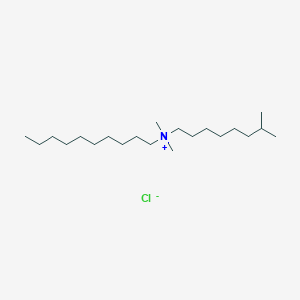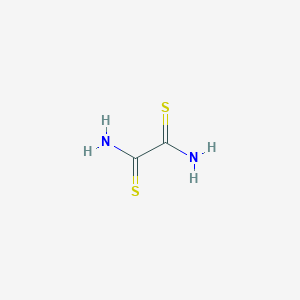
Methyl 2-(4-methylphenoxy)benzoate
Übersicht
Beschreibung
“Methyl 2-(4-methylphenoxy)benzoate” is an organic compound. It is an ester with the chemical formula C15H14O3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-methylphenoxy)benzoate” consists of a benzoate ester linked to a methylphenoxy group . The molecule has a total of 43 bonds, including 24 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
“Methyl 2-(4-methylphenoxy)benzoate” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . The average mass of the molecule is 241.262 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Products
Methyl 2-(4-methylphenoxy)benzoate is an important intermediate in the synthesis of bisbibenzyls, a class of natural products with diverse biological activities. For instance, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a compound structurally related to methyl 2-(4-methylphenoxy)benzoate, has been synthesized for this purpose, highlighting the importance of these compounds in natural product synthesis (Lou Hong-xiang, 2012).
Chemosensors for Anions
Derivatives of methyl 2-(4-methylphenoxy)benzoate have been reported as novel anion sensors. These compounds exhibit spectroscopic and colorimetric properties useful for fluoride sensing, as demonstrated by two compounds containing phenolic hydroxyl and 1,3,4-oxadiazole groups (Jiantao Ma et al., 2013).
Biological Activity
Methyl 2-(4-methylphenoxy)benzoate derivatives have been isolated from natural sources and shown to possess biological activities. For instance, a related compound, methyl 2-[propanamide-2'-methoxycarbonyl]-benzoate, exhibited chymotrypsin inhibitory activity and was active against bacteria such as Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Polymer Synthesis
Compounds related to methyl 2-(4-methylphenoxy)benzoate have been used in the synthesis of hyperbranched aromatic polyamides. These polymers, derived from monomers like methyl 3,5-bis(4-aminophenoxy)benzoate, exhibit desirable properties such as solubility in various solvents and have potential applications in high-performance materials (Gang Yang, M. Jikei, M. Kakimoto, 1999).
Photostabilization Studies
Methyl 2-(4-methylphenoxy)benzoate derivatives have been investigated for their role in photostabilization. Studies involving methyl salicylate and related compounds, such as methyl 2-methoxybenzoate, have explored their ability to generate and quench singlet molecular oxygen, a crucial aspect in photoprotection (A. Soltermann et al., 1995).
Catalysis and Transformation Studies
Research into the transformation of phenolic compounds to benzoates, like the anaerobic transformation of phenol to benzoate, provides insights into the reactivity and potential applications of these compounds in environmental and chemical processes (B. Genthner, G. Townsend, P. Chapman, 1989).
Analytical Applications in Cosmetics
Methyl 2-(4-methylphenoxy)benzoate and its derivatives have been included in methods for the determination of preservatives in cosmetics, demonstrating their relevance in analytical chemistry and quality control (T. Wu, C. Wang, X. Wang, Q. Ma, 2008).
Eigenschaften
IUPAC Name |
methyl 2-(4-methylphenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-9-12(10-8-11)18-14-6-4-3-5-13(14)15(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVWKZDKWYOCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347113 | |
| Record name | Methyl 2-(4-methylphenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methylphenoxy)benzoate | |
CAS RN |
21905-72-6 | |
| Record name | Methyl 2-(4-methylphenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

